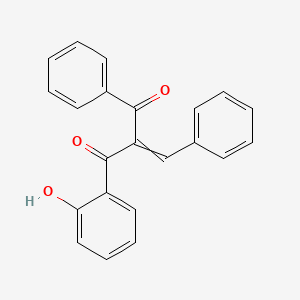
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzoxazole core with chloro, nitro, and sulfonyl substituents, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzoxazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Addition of the propane-1-sulfonyl group.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or sulfonyl groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: Halogen substitution reactions may occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Aminated Derivatives: From reduction of the nitro group.
Sulfonamide Derivatives: From substitution reactions involving the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-nitrobenzoxazole: Lacks the sulfonyl group but shares the chloro and nitro substituents.
6-Nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one: Similar structure but without the chlorine atom.
Uniqueness
5-Chloro-6-nitro-3-(propane-1-sulfonyl)-1,3-benzoxazol-2(3H)-one is unique due to the combination of chloro, nitro, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
110076-57-8 |
|---|---|
Molekularformel |
C10H9ClN2O6S |
Molekulargewicht |
320.71 g/mol |
IUPAC-Name |
5-chloro-6-nitro-3-propylsulfonyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O6S/c1-2-3-20(17,18)12-8-4-6(11)7(13(15)16)5-9(8)19-10(12)14/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YVDDLNCFAFNGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1C2=CC(=C(C=C2OC1=O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)
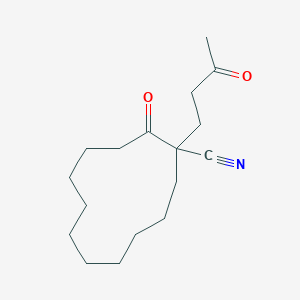

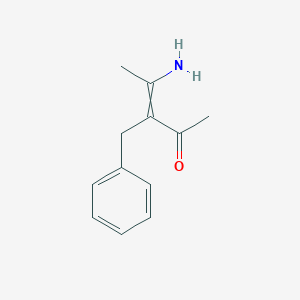
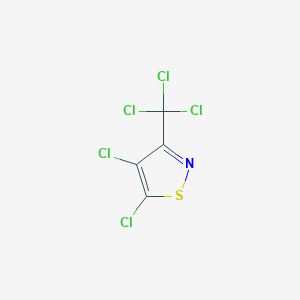
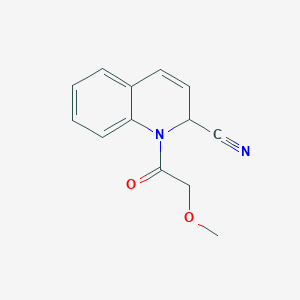
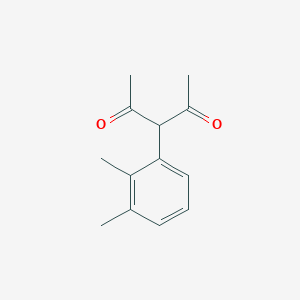
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)
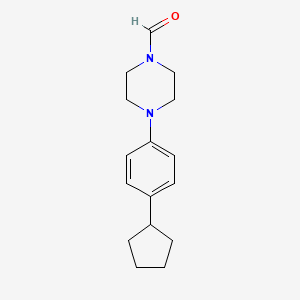
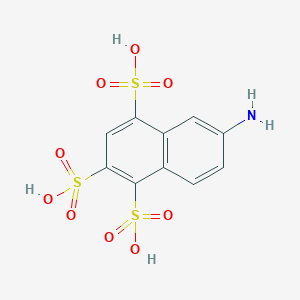
![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)

